5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Description

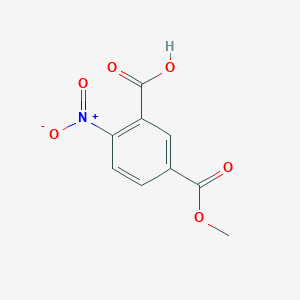

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-7(10(14)15)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSJVFTZSILELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565748 | |

| Record name | 5-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-33-4 | |

| Record name | 5-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4) is a bespoke chemical entity of significant interest in the fields of pharmaceutical development and advanced material science. Its unique trifunctional architecture—featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene scaffold—offers a rich platform for complex organic transformations. The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho to the carboxylic acid and para to the methoxycarbonyl group, dictates its reactivity and renders it a valuable precursor for a diverse array of target molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offers validated experimental frameworks for its synthesis and characterization, and explores its functional significance in synthetic workflows. The narrative is structured to deliver not just data, but a field-proven perspective on the causality behind experimental design and the strategic application of this compound.

Physicochemical & Structural Properties

The intrinsic properties of a molecule are foundational to its application. For this compound, these parameters govern its solubility, reactivity, and suitability for various reaction conditions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and key physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym | 1,3-Benzenedicarboxylic acid, 4-nitro-, 1-methyl ester | [1] |

| CAS Number | 76143-33-4 | [1][2] |

| Molecular Formula | C₉H₇NO₆ | [1][2] |

| Molecular Weight | 225.15 g/mol | [1][2] |

| Exact Mass | 225.02700 u | [1] |

| Boiling Point | 439.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.484 g/cm³ (Predicted) | [1] |

| Flash Point | 219.4 °C (Predicted) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Storage Conditions | Room temperature, in a dry, well-sealed container | [2] |

Note: Several physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates until experimentally verified.

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the electrophilic aromatic substitution (EAS) of its non-nitrated precursor, 3-(methoxycarbonyl)benzoic acid (the monomethyl ester of isophthalic acid). The presence of two deactivating, meta-directing groups (carboxylic acid and methyl ester) on the precursor makes the regioselectivity of the nitration a critical consideration. The position ortho to the carboxylic acid and ortho to the ester group (C2) is the most sterically accessible and electronically favored site for nitration.

The following protocol is a robust, validated procedure for nitration of similar deactivated aromatic systems and is presented as a reliable method for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 3-(methoxycarbonyl)benzoic acid.

Materials:

-

3-(Methoxycarbonyl)benzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methoxycarbonyl)benzoic acid (1 equivalent). Place the flask in an ice-salt bath to cool the contents to 0-5 °C.

-

Acidification: Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid (1.5 equivalents) and fuming nitric acid (1.1 equivalents) to 0 °C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic & Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While public databases lack experimental spectra for this compound, this section outlines the standard analytical methodologies and expected results based on its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the final product and for monitoring reaction progress.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is recommended, starting with a higher polarity mobile phase and ramping to a lower polarity. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

-

-

Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.

-

-

Trustworthiness: A single, sharp peak in the chromatogram is indicative of high purity. The method should be validated for specificity by demonstrating resolution from starting materials and potential side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for structural elucidation.

-

Expected ¹H NMR Signals:

-

-COOH Proton: A broad singlet, typically far downfield (>10 ppm).

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.5-9.0 ppm). Due to the substitution pattern, they will likely present as a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

-

-OCH₃ Protons: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three methyl ester protons.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) for the carboxylic acid and ester carbonyls.

-

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The carbon bearing the nitro group will be significantly shifted.

-

Methoxy Carbon: A signal around 52-55 ppm for the methyl group of the ester.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Ester): A strong, sharp absorption band (or two closely spaced bands) around 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch (Ester & Acid): Bands in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Result: Using electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at an m/z of approximately 224.02. High-resolution mass spectrometry should confirm the elemental composition consistent with C₉H₇NO₆.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the product.

Chemical Reactivity, Stability, and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid and Ester Groups: These groups can undergo standard transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be selectively hydrolyzed under basic conditions, though care must be taken as the carboxylic acid will also be deprotonated.

-

Nitro Group: The nitro group is the most versatile handle for further functionalization. Its strong electron-withdrawing nature deactivates the ring to further electrophilic substitution. However, its most significant reaction is its reduction to an amine. This transformation is a gateway to a vast array of subsequent chemistries, including diazotization, amide bond formation, and the construction of heterocyclic systems, which are prevalent in medicinal chemistry.

-

Stability: As a nitroaromatic compound, this compound should be handled with an awareness of its potential thermal instability. Studies on nitrobenzoic acid isomers show they can undergo exothermic decomposition at elevated temperatures, with decomposition initiating at temperatures as low as 120-200°C.[1][3] It is recommended to avoid prolonged heating at high temperatures. Furthermore, nitroaromatic compounds can be susceptible to photodegradation and should be stored protected from light.[4]

Application in Pharmaceutical Intermediate Synthesis

While not a final drug product itself, this compound serves as a crucial intermediate. Its value is demonstrated in its documented use in the synthesis of Methyl 3-formyl-4-nitrobenzoate . This subsequent intermediate is a valuable building block for more complex molecules, leveraging the reactivity of the newly introduced aldehyde group. This highlights a key principle in drug development: the strategic, stepwise construction of molecular complexity from well-defined starting materials.

Conclusion

This compound represents a specialized and highly valuable building block for chemical synthesis. While a comprehensive public dataset of its experimental physicochemical properties is still emerging, its structural features allow for a robust and logical approach to its synthesis, characterization, and application. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to confidently incorporate this versatile intermediate into their synthetic strategies, enabling the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Keystone Intermediate in Modern Organic Synthesis

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Molecular Structure, Synthesis, and Application of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid.

This guide serves as an in-depth technical resource on this compound (CAS No. 76143-33-4), a pivotal intermediate in organic synthesis, particularly in the realm of pharmaceutical development. As a senior application scientist, the following sections will provide a detailed exploration of its molecular characteristics, robust synthetic protocols, and critical applications, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-nitroterephthalic acid 1-methyl ester, possesses a unique molecular architecture that renders it a versatile building block.[1] The presence of a carboxylic acid group, a methyl ester, and a nitro group on the benzene ring provides multiple reactive sites for diverse chemical transformations.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This electronic arrangement is fundamental to its utility in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76143-33-4 | [2][3] |

| Molecular Formula | C₉H₇NO₆ | [1][2] |

| Molecular Weight | 225.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Nitro-5-methoxycarbonyl benzoic acid, 2-Nitroterephthalic acid 1-methyl ester, 4-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester | [1] |

| Boiling Point | 439.248 °C at 760 mmHg | [2] |

| Flash Point | 219.449 °C | [2] |

| Density | 1.484 g/cm³ | [2] |

| Appearance | Light yellow to light brown solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and effective method involves the selective mono-esterification of 2-nitroterephthalic acid. The challenge in this synthesis lies in achieving mono-esterification while avoiding the formation of the diester.

Synthetic Pathway: Selective Mono-esterification

The primary route to this compound involves the reaction of 2-nitroterephthalic acid with methanol in the presence of a catalyst. This reaction must be carefully controlled to favor the formation of the monomethyl ester.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Selective Mono-esterification of 2-Nitroterephthalic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-Nitroterephthalic acid (1.0 eq)

-

Methanol (excess, as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitroterephthalic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography or HPLC). The goal is to maximize the formation of the monoester while minimizing the diester byproduct.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove unreacted dicarboxylic acid and the sulfuric acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

-

Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the ester group will appear as a singlet, typically around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the methyl ester will appear at the most downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

Two C=O stretching vibrations for the carboxylic acid and the ester carbonyl groups (typically in the range of 1680-1740 cm⁻¹).

-

N-O stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).

-

C-O stretching for the ester and carboxylic acid groups.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 225. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the hydroxyl group (-OH) from the carboxylic acid, and the nitro group (-NO₂).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds, most notably as a precursor to key fragments in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP inhibitors are a class of targeted anticancer agents that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][6]

Role in the Synthesis of PARP Inhibitors

The general workflow for utilizing this compound in the synthesis of PARP inhibitors involves the following key transformations:

Caption: Workflow for the use of this compound in PARP inhibitor synthesis.

-

Reduction of the Nitro Group: The nitro group is typically reduced to an amine, yielding 5-(methoxycarbonyl)-2-aminobenzoic acid. This transformation is crucial as the resulting amino group is a key handle for subsequent reactions.

-

Amide Bond Formation: The newly formed amine or the existing carboxylic acid can then be used to form amide bonds with other molecular fragments, building the complex scaffold of the final PARP inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for this compound and related nitrobenzoic acids, the following hazards should be noted.[7]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides a strategic platform for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The methodologies and applications outlined in this guide provide a solid foundation for the effective and safe utilization of this key chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]

- 3. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]

- 6. From polypharmacology to target specificity: the case of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

5-(Methoxycarbonyl)-2-nitrobenzoic acid IUPAC name

An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Analogs in Medicinal Chemistry

Abstract

Substituted 2-nitrobenzoic acids are a cornerstone class of intermediates in the synthesis of pharmaceuticals and fine chemicals. Their unique reactivity, governed by the interplay of the carboxylic acid and nitro group substituents, makes them versatile scaffolds for building molecular complexity. This guide begins by elucidating the formal IUPAC nomenclature of this compound. Due to the specificity of this compound, this whitepaper will broaden its scope to use the well-documented and structurally related analog, 5-methyl-2-nitrobenzoic acid, as a case study. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature of this compound

The name provided in the topic, This compound , is the correct and systematic IUPAC name. The nomenclature is derived as follows:

-

Parent Structure : The primary functional group of highest precedence is the carboxylic acid attached to a benzene ring, making it a benzoic acid .

-

Numbering : The carbon atom of the carboxylic acid group is designated as position 1 (C1). The ring is numbered to give the substituents the lowest possible locants.

-

Substituents :

-

A nitro group (-NO₂) is located at the C2 position, hence 2-nitro .

-

A methoxycarbonyl group (-COOCH₃), which is a methyl ester, is at the C5 position, hence 5-(methoxycarbonyl) .

-

This compound is a derivative of 2-nitroterephthalic acid. While specific experimental data for this exact monoester is sparse in readily available literature, its chemical principles align closely with other 5-substituted 2-nitrobenzoic acids. For the purpose of providing a practical and data-rich guide, we will focus on the closely related analog, 5-methyl-2-nitrobenzoic acid.

Case Study: 5-Methyl-2-nitrobenzoic Acid

5-Methyl-2-nitrobenzoic acid is a key intermediate whose structure and reactivity profile serve as an excellent proxy for understanding this class of compounds. Its properties are summarized below.

| Property | Value | Reference |

| Synonyms | 2-Nitro-5-methylbenzoic acid | |

| CAS Number | 3179-96-8 | N/A |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | N/A |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 148-152 °C |

Synthesis and Mechanistic Insights

The synthesis of 5-substituted 2-nitrobenzoic acids is primarily achieved through the electrophilic nitration of a corresponding meta-substituted benzoic acid or its ester. The challenge lies in achieving regioselectivity, as nitration can produce isomeric byproducts.

Comparative Synthesis Routes

Two common methods for preparing 5-methyl-2-nitrobenzoic acid are the traditional mixed-acid nitration and a greener approach using nitric acid with acetic anhydride. The choice of method impacts yield, purity, and environmental footprint.

| Method | Starting Material | Nitrating Agent | Desired Product Yield | Primary Byproduct |

| Traditional Mixed Acid | 3-Methylbenzoic acid | HNO₃ / H₂SO₄ | ~50-60% | 3-Methyl-4-nitrobenzoic acid (~40-50%) |

| Green Nitration | Methyl 3-methylbenzoate | HNO₃ / Ac₂O | ~80-90% (ester) | 3-Methyl-4-nitrobenzoic acid (<10%) |

The green nitration method offers superior selectivity. The methyl ester of the starting material is used to protect the carboxylic acid and improve solubility. The subsequent hydrolysis step efficiently yields the final product.

Experimental Protocol: Green Synthesis of 5-Methyl-2-nitrobenzoic Acid

This protocol is adapted from methodologies reported to enhance regioselectivity and yield.

Step 1: Nitration of Methyl 3-methylbenzoate

-

Reagent Preparation : Prepare the nitrating agent by slowly adding 1.5 equivalents of acetic anhydride (Ac₂O) to 1.5 equivalents of fuming nitric acid (HNO₃) at a temperature maintained below 10°C in an ice bath. This in situ formation of acetyl nitrate is critical for controlled nitration.

-

Reaction Setup : Dissolve 1 equivalent of methyl 3-methylbenzoate in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C.

-

Addition : Add the prepared nitrating agent dropwise to the solution over 30-60 minutes. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

-

Workup : Quench the reaction by carefully pouring the mixture into a beaker of ice water. This deactivates the nitrating agent and precipitates the organic product. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution (to remove acidic residue), and brine

An In-depth Technical Guide to the Storage and Handling of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

This guide provides a comprehensive technical overview for the safe storage, handling, and disposal of 5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4). As a substituted nitrobenzoic acid, this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its unique molecular structure, featuring both a carboxylic acid and a nitro group, dictates a specific reactivity profile that requires careful management in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who work with this reagent, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory practice.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. The reactivity and physical state of this compound inform every aspect of its management, from the selection of personal protective equipment to the design of appropriate storage facilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 76143-33-4 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 125-130 °C (for the related 5-Methoxy-2-nitrobenzoic acid) | [3] |

| Boiling Point | 439.25 °C at 760 mmHg | [1] |

| Density | 1.484 g/cm³ | [1] |

| Flash Point | 219.45 °C | [1] |

| Solubility | Soluble in methanol. Insoluble in water is reported for similar compounds.[4] |[4] |

The presence of the electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[5][6] This acidic nature, combined with its solid, potentially dust-forming state, are critical considerations for handling procedures.

Hazard Identification and Risk Assessment

This compound, like many nitroaromatic compounds, presents several potential hazards. A thorough risk assessment should be conducted before any handling activities. The primary hazards are associated with irritation and potential reactivity.

Primary Hazards:

-

Skin Irritation: Causes skin irritation.[7][8][9] Prolonged contact can lead to redness and discomfort. The acidic nature of the compound contributes to this irritant effect.

-

Serious Eye Irritation: Causes serious eye irritation.[7][8][9] Direct contact with the eyes can cause significant damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7][8][9] Fine powders can be easily aerosolized during handling.

While specific toxicity data for this compound is limited, related nitrobenzoic acids are known to be incompatible with strong oxidizing agents and strong bases.[10][11][12] Reactions with strong bases can be exothermic, and reactions with strong oxidizers can be violent.

Safe Handling Protocols

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the operation.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to control the environment to minimize exposure.

-

Ventilation: All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to control dust.[13][14][15]

-

Eye Protection: Chemical safety goggles that comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[9][13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and changed immediately if contaminated.[9][15]

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9][13]

-

Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13][16]

Step-by-Step Handling Procedure

This protocol outlines the workflow for weighing and using the reagent in a synthesis.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary glassware and equipment.

-

Don PPE: Put on all required PPE as detailed in section 3.1.

-

Reagent Transfer: Retrieve the container from its storage location. Inside the fume hood, carefully open the container. Use a spatula to transfer the required amount of the solid to a tared weighing vessel.

-

Minimize Dust: Handle the solid gently to avoid creating airborne dust. Keep the container opening away from your breathing zone.

-

Closure and Cleaning: Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, ensuring the waste is disposed of as hazardous chemical waste.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[7][15]

Caption: A step-by-step workflow for the safe handling of solid this compound.

Storage Requirements

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations. The stability of nitrobenzoic acids can be compromised by improper storage conditions.

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[7][17]

-

Atmosphere: Store in a dry, well-ventilated place.[7][13] Some suppliers recommend packing with an inert gas.[14]

-

Temperature: Store at room temperature, away from direct sunlight and sources of heat.[14]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong bases.[9][10][11][13] Do not store with food or drink.[12]

-

Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[7][9][17]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9][17]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[7][9][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[7][8][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[7][17]

Spill Response

For a minor spill in a controlled area (e.g., inside a fume hood):

-

Ensure Safety: Alert others in the immediate area. Ensure PPE is worn.

-

Containment: Prevent the spread of dust. Do not use dry sweeping methods.

-

Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[9][13][18]

-

Decontamination: Clean the spill area thoroughly with a damp cloth, disposing of all cleanup materials as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor.

Caption: Logical flow for responding to a minor laboratory spill of this compound.

Disposal Considerations

Disposal of this compound and its containers must be done in compliance with all local, regional, and national regulations.

-

Waste Chemical: Unused or contaminated product should be treated as hazardous chemical waste. Do not empty into drains.[7][13]

-

Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers.[7][17]

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][16][17]

By adhering to these rigorous guidelines, which are grounded in the physicochemical properties and known hazards of nitroaromatic compounds, researchers can handle this compound with a high degree of safety and confidence.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. capotchem.cn [capotchem.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-2-nitrobenzoic acid, a key intermediate in organic synthesis and drug discovery. Its applications include the synthesis of Cathepsin S inhibitors with potential antitumor properties and 2-aminocombretastatin derivatives investigated as antimitotic agents.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights grounded in established analytical principles.

Molecular Structure and Spectroscopic Overview

5-Methoxy-2-nitrobenzoic acid (CAS No: 1882-69-5) possesses a molecular formula of C₈H₇NO₅ and a molecular weight of 197.15 g/mol . The strategic placement of the methoxy, nitro, and carboxylic acid functionalities on the benzene ring gives rise to a distinct and interpretable spectroscopic profile.

Figure 1: Chemical Structure of 5-Methoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-2-nitrobenzoic acid, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Methoxy-2-nitrobenzoic acid is characterized by distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data of 5-Methoxy-2-nitrobenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10.5 - 13.0 | broad singlet | 1H | - | COOH |

| ~8.0 - 8.2 | doublet | 1H | ~8.0 | H-3 |

| ~7.5 - 7.7 | doublet of doublets | 1H | ~8.0, ~2.0 | H-4 |

| ~7.4 - 7.6 | doublet | 1H | ~2.0 | H-6 |

| ~3.9 | singlet | 3H | - | OCH₃ |

Note: Predicted values based on analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Carboxylic Acid Proton (H-a): The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nitro group at C-2 strongly deshields the ortho proton (H-3), causing it to resonate at a lower field. The methoxy group at C-5 is an electron-donating group, which shields the ortho (H-4, H-6) and para protons. The observed splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons.

-

Methoxy Protons (H-b): The three protons of the methoxy group are equivalent and appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of 5-Methoxy-2-nitrobenzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~155 - 160 | C-5 (C-OCH₃) |

| ~145 - 150 | C-2 (C-NO₂) |

| ~130 - 135 | C-1 |

| ~125 - 130 | C-4 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-3 |

| ~56 | OCH₃ |

Note: Predicted values based on analogous compounds. The exact chemical shifts can vary depending on the solvent.

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the electron-withdrawing nitro group (C-2) and the oxygen of the methoxy group (C-5) are the most deshielded among the ring carbons. The remaining aromatic carbons resonate at expected values for a substituted benzene ring.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxy-2-nitrobenzoic acid will exhibit characteristic absorption bands for the carboxylic acid, nitro, and methoxy groups.

Table 3: Key IR Absorption Bands for 5-Methoxy-2-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1600 and ~1470 | C=C stretch (Aromatic) |

| ~1250 and ~1030 | C-O stretch (Aryl ether) |

| ~2850 | C-H stretch (Methoxy) |

Interpretation:

-

Carboxylic Acid: The most prominent feature is the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The sharp and intense C=O stretching vibration appears around 1700 cm⁻¹.

-

Nitro Group: The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

-

Aromatic Ring and Methoxy Group: The C=C stretching vibrations of the aromatic ring are observed in the 1600-1470 cm⁻¹ region. The C-O stretching of the aryl ether and the C-H stretching of the methoxy group are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Fragmentation for 5-Methoxy-2-nitrobenzoic acid

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 151 | [M - NO₂]⁺ |

| 121 | [M - COOH - OCH₃]⁺ |

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 180) and the loss of the entire carboxylic acid group (-COOH). The nitro group can also be lost as NO₂ (m/z 151). Further fragmentation of the aromatic ring can lead to other characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

Figure 2: General workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-2-nitrobenzoic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation: Grind a small amount of 5-Methoxy-2-nitrobenzoic acid with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Measurement: Acquire a background spectrum of a blank KBr pellet.

-

Sample Measurement: Place the sample pellet in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Figure 4: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Conclusion

The spectroscopic data of 5-Methoxy-2-nitrobenzoic acid provides a detailed and unambiguous fingerprint for its structural confirmation. The combination of NMR, IR, and mass spectrometry allows for a comprehensive characterization of this important synthetic intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring its correct identification and quality assessment in various applications.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, a key intermediate in various synthetic applications, including pharmaceutical research. This document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in fundamental NMR principles and supported by data from analogous structures. We will explore the causal relationships between the molecular structure and the observed spectral features, present a validated protocol for sample preparation and spectral acquisition, and provide a framework for accurate data interpretation. This guide is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this compound and its derivatives.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a carboxylic acid, a nitro group, and a methoxycarbonyl group. The relative positions of these substituents create a unique electronic environment for each of the aromatic protons, making ¹H NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is critical for confirming successful synthesis, identifying potential isomeric impurities, and ensuring the quality of downstream products in drug discovery and materials science.

The strategic placement of a strongly electron-withdrawing nitro group ortho to the carboxylic acid, and a methoxycarbonyl group para to the nitro group, results in a highly deshielded aromatic system. This guide will deconstruct the expected ¹H NMR spectrum, predicting the chemical shifts, multiplicities, and coupling constants based on established principles of substituent effects in NMR spectroscopy.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A. Aromatic Protons (Ar-H):

The benzene ring has three protons, which will appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.

-

H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid and methoxycarbonyl groups. The ortho nitro group will exert the most significant deshielding effect. We can predict its chemical shift to be the furthest downfield. It will appear as a doublet, coupled to H-4.

-

H-4: This proton is situated meta to both the nitro group and the carboxylic acid, and ortho to the methoxycarbonyl group. It will be less deshielded than H-3 and H-6. It will appear as a doublet of doublets, being coupled to both H-3 and H-6.

-

H-6: This proton is ortho to the carboxylic acid and meta to the nitro group and the methoxycarbonyl group. The ortho carboxylic acid group will cause significant deshielding. It will appear as a doublet, coupled to H-4.

B. Methoxycarbonyl Protons (-OCH₃):

The three protons of the methyl ester group will appear as a sharp singlet in the upfield region of the spectrum (typically δ 3.5-4.0 ppm). The electronic environment of these protons is relatively shielded compared to the aromatic protons.

C. Carboxylic Acid Proton (-COOH):

The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet far downfield, often above δ 10 ppm, and may sometimes be unobserved due to exchange with residual water in the NMR solvent.[2]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.5 - 8.8 | Doublet (d) | ~ 2.0 - 3.0 (⁴J) |

| H-4 | ~ 8.2 - 8.4 | Doublet of Doublets (dd) | ~ 8.0 - 9.0 (³J), ~ 2.0 - 3.0 (⁴J) |

| H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 8.0 - 9.0 (³J) |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A |

| -COOH | > 10 (variable) | Broad Singlet (br s) | N/A |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectral Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

Internal standard (optional, e.g., Tetramethylsilane - TMS)

Sample Preparation Workflow

The choice of solvent is critical for obtaining a good spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton.[3]

Caption: Workflow for preparing the NMR sample.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton (e.g., 'zg30') | A simple 30-degree pulse is sufficient for quantitative measurements. |

| Spectral Width | 0 - 16 ppm | To ensure all protons, including the carboxylic acid proton, are observed. |

| Acquisition Time | 2 - 4 seconds | Longer acquisition times improve resolution. |

| Relaxation Delay | 1 - 5 seconds | Allows for full relaxation of protons, important for accurate integration. |

| Number of Scans | 16 or higher | To improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing and Interpretation

Accurate interpretation of the acquired spectrum is paramount. The following workflow outlines the necessary steps for processing the raw data.

Caption: Step-by-step data processing workflow.

Key Interpretive Insights

-

Chemical Shift (δ): The position of the signals on the x-axis provides information about the electronic environment of the protons. The strongly electron-withdrawing nitro and carboxylic acid groups will shift the aromatic protons downfield.

-

Integration: The area under each peak is proportional to the number of protons it represents. The ratio of the integrals for the aromatic protons to the methoxycarbonyl protons should be 3:3 (or 1:1:1:3 for individual aromatic protons).

-

Multiplicity (Splitting Pattern): The splitting of a signal is due to the influence of neighboring protons (spin-spin coupling). The n+1 rule can be applied to determine the number of neighboring protons.

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity of the protons. Ortho coupling (³J) is typically larger (7-10 Hz) than meta coupling (⁴J) (2-3 Hz).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and coupling constants allows for a confident and accurate interpretation of the spectrum. By following the detailed experimental and data processing protocols outlined in this guide, researchers can effectively utilize ¹H NMR spectroscopy for the routine characterization of this important synthetic intermediate. This guide serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.

References

A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-(Methoxycarbonyl)-2-nitrobenzoic acid, identified by its CAS Number 76143-33-4, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure is characterized by a benzoic acid core substituted with a nitro group and a methoxycarbonyl group. This unique arrangement of electron-withdrawing groups imparts a distinct chemical reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures and pharmacologically active agents.

The presence of the nitro group, a versatile functional handle, allows for a range of chemical transformations, most notably its reduction to an amine. This opens up a plethora of synthetic possibilities, including the construction of heterocyclic scaffolds that are prevalent in many drug molecules. The carboxylic acid and methyl ester functionalities provide additional sites for modification, such as amide bond formation and ester hydrolysis or transesterification, further enhancing its utility as a versatile building block in the design and synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability, quality control, and safe handling of this compound, tailored for professionals in research and drug development.

Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of specialized chemical suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a Safety Data Sheet (SDS). The table below provides a summary of some commercial suppliers for this compound.

| Supplier | Purity | Available Quantities |

| Alfa Chemistry | 96% | Inquire |

| Thoreauchem | 97% | Inquire |

| Accela Chembio Inc | 97+% | 1g |

| Bepharm Co., Ltd | 95+% | 250mg |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a typical workflow for the procurement and initial quality assessment of this compound.

Caption: A typical workflow for procuring and initially verifying the quality of this compound.

Synthesis and Potential Impurities

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in readily available literature, its structure as a mono-methyl ester of 4-nitroisophthalic acid suggests a plausible synthetic pathway.[2][3] The synthesis would likely involve the selective mono-esterification of 4-nitroisophthalic acid or the nitration of a suitable isophthalic acid monoester.

A probable synthetic approach involves the nitration of dimethyl isophthalate, which can lead to the formation of isomeric impurities, such as dimethyl 4-nitroisophthalate.[4][5] Subsequent selective hydrolysis of one of the ester groups would yield the desired product. Another potential route is the direct, regioselective mono-esterification of 4-nitroisophthalic acid.[4][5] The choice of esterification conditions (e.g., alcohol, acid catalyst, reaction time, and temperature) would be critical to favor the formation of the desired mono-ester over the di-ester.

Given these potential synthetic pathways, common impurities could include the starting materials (4-nitroisophthalic acid or its di-ester), the isomeric mono-ester, and any byproducts from the nitration reaction. A thorough understanding of the synthetic route used by the supplier is invaluable for developing a robust quality control strategy.

Quality Control and Analytical Methodologies

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. A reverse-phase method is generally suitable for this type of aromatic carboxylic acid.

Suggested HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[6][7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or 254 nm.[7]

-

Column Temperature: 30 °C

Experimental Protocol: HPLC Purity Assay

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components (area percent method) or by using the calibration curve for an absolute quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Characteristics:

Based on the structure and data from similar compounds, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (typically >10 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and compare the observed chemical shifts and coupling patterns with the expected structure.

The following diagram outlines a comprehensive analytical workflow for the quality control of this compound.

Caption: A comprehensive analytical workflow for the quality control of this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. The following information is based on the Safety Data Sheet provided by ChemScene for this compound.[8]

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8]

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Drug Discovery and Development

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals.[9] The nitro group can be readily reduced to an amino group, which can then be further functionalized. While specific, published examples detailing the use of this compound are limited, its structural motifs are found in intermediates used for the synthesis of various bioactive molecules.

For instance, related compounds such as 5-methoxy-2-nitrobenzoic acid are used in the synthesis of inhibitors of Cathepsin S, an enzyme implicated in autoimmune diseases and cancer.[1][10] Additionally, 5-nitroisophthalic acid derivatives are key intermediates in the preparation of X-ray contrast media.[4][5] The unique substitution pattern of this compound makes it a promising candidate for use in combinatorial chemistry and fragment-based drug discovery programs aimed at developing novel therapeutics. Its bifunctional nature allows for the divergent synthesis of libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug discovery and development. Its unique structural features provide a platform for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its commercial availability, proper quality control procedures, and safe handling practices is essential for its effective and safe utilization in a research setting. While detailed, publicly available information on its specific applications and synthesis is somewhat limited, its relationship to other important nitroaromatic intermediates suggests a high potential for its use in the development of novel pharmaceuticals.

References

- 1. 5-Methoxy-2-nitrobenzoic Acid CAS 1882-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-Nitroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-nitro-isophthalic acid mono methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

The Enigmatic Role of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid in Medicinal Chemistry: A Structural Core Awaiting Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthetic Building Block

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds serve as pivotal starting points for the synthesis of novel therapeutic agents. These building blocks, often characterized by a unique arrangement of functional groups, offer a versatile platform for the construction of complex molecular architectures. 5-(Methoxycarbonyl)-2-nitrobenzoic acid, with its distinct trifunctionalized benzene ring, presents itself as one such intriguing, yet underexplored, entity. This technical guide aims to provide a comprehensive overview of the potential and known applications of this compound in medicinal chemistry. It is important to note, however, that while the fundamental chemical principles governing its reactivity are well-established, specific and detailed applications in the synthesis of marketed drugs or late-stage clinical candidates are not extensively documented in publicly available scientific literature. This guide will, therefore, leverage data on structurally related nitrobenzoic acid derivatives to illuminate the probable synthetic utility and potential biological significance of this compound, while clearly delineating the areas that warrant further investigation.

Molecular Architecture and Physicochemical Properties: The Foundation of Synthetic Versatility

This compound (CAS Number: 76143-33-4) is a crystalline solid with the molecular formula C₉H₇NO₆. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a nitro group.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| CAS Number | 76143-33-4 | [1] |

| Appearance | Solid | General Knowledge |

| Storage | Room temperature, dry | [1] |

The strategic placement of these three functional groups dictates the molecule's reactivity and potential applications in medicinal chemistry. The electron-withdrawing nature of the nitro group and the methoxycarbonyl group significantly influences the acidity of the carboxylic acid and the electrophilicity of the aromatic ring. This electronic landscape is the cornerstone of its utility as a synthetic intermediate.

The Synthetic Potential: A Gateway to Diverse Chemical Scaffolds

The true value of this compound in medicinal chemistry lies in its potential to serve as a precursor to a variety of more complex molecules. The interplay of its functional groups allows for a range of chemical transformations.

Reduction of the Nitro Group: Unlocking the Path to Heterocycles

A primary transformation for nitroaromatic compounds in medicinal chemistry is the reduction of the nitro group to an amine. This conversion is a critical step in the synthesis of a multitude of heterocyclic systems, which are prevalent in drug molecules.

Caption: General workflow for the conversion of this compound to heterocyclic scaffolds.

The resulting 2-amino-5-(methoxycarbonyl)benzoic acid is a valuable anthranilic acid derivative. Anthranilic acid and its analogues are key precursors for the synthesis of various bioactive heterocycles, including:

-

Benzoxazinones: These scaffolds are known to exhibit a range of biological activities, including antibacterial and anti-inflammatory properties.

-

Quinazolinones: This class of compounds is of significant interest in medicinal chemistry, with derivatives showing anticancer, anticonvulsant, and antimicrobial activities.

Amide Bond Formation: A Handle for Molecular Diversity

The carboxylic acid functionality of this compound provides a straightforward handle for amide bond formation through coupling with a wide array of amines. This reaction is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

Caption: Amide bond formation using this compound to generate diverse derivatives.

The resulting amide derivatives can be further elaborated, for instance, by reducing the nitro group and subsequent cyclization, to generate a library of compounds for biological screening.

Potential Applications in Drug Discovery: Inferences from Structurally Related Analogs

While direct evidence for the use of this compound in drug development is scarce, the applications of its structural relatives provide a strong rationale for its potential in medicinal chemistry.

-

Antimicrobial and Anti-inflammatory Agents: A general description suggests that derivatives of this compound could possess antimicrobial or anti-inflammatory activities[1]. This is a common feature of many aromatic carboxylic acid derivatives.

-

Anticancer Agents: The related compound, 5-methoxy-2-nitrobenzoic acid, is used in the synthesis of Cathepsin S inhibitors with antitumor applications and in the preparation of antimitotic agents[2][3]. This suggests that the 2-nitrobenzoic acid scaffold can be a valuable starting point for the development of oncology drugs.

-

Neuroprotective Compounds: 5-Methoxy-2-nitrobenzoic acid has also been utilized as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound[2].

These examples highlight the potential for this compound to serve as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of the methoxycarbonyl group, in addition to the carboxylic acid, offers an additional site for modification or can influence the pharmacokinetic properties of the final compounds.

Experimental Protocols: A Generalized Approach

Due to the lack of specific published protocols for this compound, the following are generalized, illustrative procedures for key transformations based on standard organic chemistry methodologies. Researchers should conduct their own literature search for specific reaction conditions and optimize them for their specific needs.

General Protocol for the Reduction of the Nitro Group

Objective: To synthesize 2-amino-5-(methoxycarbonyl)benzoic acid.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(methoxycarbonyl)benzoic acid, which can be purified further if necessary.

General Protocol for Amide Coupling

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

A primary or secondary amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

A suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

A base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

-

Dissolve this compound in an anhydrous solvent in a reaction flask.

-

Add the amine, HOBt, and the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add EDC to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Future Outlook and Unexplored Avenues

The full potential of this compound in medicinal chemistry remains largely untapped. Its unique substitution pattern offers exciting possibilities for the synthesis of novel chemical entities. Future research in the following areas could be particularly fruitful:

-

Diversity-Oriented Synthesis: Utilizing the three functional groups to generate libraries of complex and diverse molecules for high-throughput screening.

-

Development of Novel Heterocyclic Scaffolds: Exploring new cyclization strategies to create novel heterocyclic systems with potential biological activity.

-

Fragment-Based Drug Discovery: Using the molecule or its simple derivatives as fragments for screening against various biological targets.

-

Synthesis of Targeted Covalent Inhibitors: The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing groups, could be exploited for the design of targeted covalent inhibitors.

Conclusion